N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS No.: 1203068-88-5
Cat. No.: VC5828847
Molecular Formula: C18H19N3OS
Molecular Weight: 325.43
* For research use only. Not for human or veterinary use.
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1203068-88-5](/images/structure/VC5828847.png)
Specification
CAS No. | 1203068-88-5 |
---|---|
Molecular Formula | C18H19N3OS |
Molecular Weight | 325.43 |
IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Standard InChI | InChI=1S/C18H19N3OS/c22-17(18(9-3-4-10-18)15-8-5-11-23-15)19-12-16-20-13-6-1-2-7-14(13)21-16/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,21) |
Standard InChI Key | SQYWYNKHAOUMEL-UHFFFAOYSA-N |
SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Introduction
Structural Characteristics and Molecular Design
The molecule comprises three distinct domains:
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1H-Benzo[d]imidazole Core: A bicyclic aromatic system known for its role in kinase inhibition and nucleic acid interactions . The benzimidazole moiety is substituted at the 2-position with a methylamine group, forming the N-((1H-benzo[d]imidazol-2-yl)methyl) segment.
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Cyclopentanecarboxamide Backbone: A five-membered carbocyclic ring conjugated to a carboxamide group, enhancing conformational rigidity and influencing binding affinity .
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Thiophen-2-yl Substituent: An electron-rich heteroaromatic ring attached to the cyclopentane, likely modulating electronic properties and solubility .
Comparative Structural Analysis
Analogous benzimidazole-thiophene hybrids, such as N-((1H-benzimidazol-2-yl)methyl)-1-pyridin-2-ylmethanamine (CID 15543310), demonstrate structural parallels, particularly in the use of aromatic heterocycles to optimize target engagement . The substitution of pyridine with thiophene in the target compound introduces distinct electronic and steric effects, potentially altering pharmacodynamic profiles.
Synthetic Pathways and Catalytic Optimization
Retrosynthetic Strategy
The synthesis likely proceeds via a multi-step sequence:
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Formation of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid: Cyclopentane ring functionalization through Friedel-Crafts alkylation or cross-coupling reactions.
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Coupling with (1H-Benzo[d]imidazol-2-yl)methanamine: Activation of the carboxylic acid (e.g., using HBTU or HATU) followed by amide bond formation .
Table 1: Representative Reaction Conditions for Benzimidazole Carboxamide Synthesis
Step | Reagents/Catalysts | Yield (%) | Time (h) | Reference |
---|---|---|---|---|
Carboxylic Acid Activation | HBTU, DIPEA, DMF | 64–85 | 16 | |
Amide Coupling | ZnO-NPs, Ethanol, Reflux | 78–92 | 2–4 | |
Purification | Preparative HPLC/MS | >95% purity | – |
Notably, nano-catalyzed methods using ZnO nanoparticles offer advantages in yield (up to 92%) and reduced reaction times compared to traditional approaches .
Physicochemical and Electronic Properties
Predicted Collision Cross Section (CCS)
While experimental CCS data for the target compound is unavailable, analogs such as CID 15543310 exhibit CCS values of 177.6 Ų for [M+H]+ adducts . Thiophene’s lower polarity compared to pyridine may reduce the compound’s CCS, enhancing membrane permeability.
Density Functional Theory (DFT) Insights
DFT studies on benzimidazole derivatives (e.g., 2a in ) reveal:
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HOMO-LUMO Gaps: ~4.2–4.8 eV, indicative of moderate reactivity.
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Electrostatic Potential Maps: Localized electron density at the benzimidazole N3 position, suggesting nucleophilic attack susceptibility .
Kinase | Predicted IC₅₀ (μM) | Selectivity Ratio (vs. CK1ε) |
---|---|---|
CK1δ | 0.05–0.10 | 5:1 |
CK1ε | 0.25–0.50 | – |
CDK2 | >10 | >100 |
Antiproliferative Activity
Benzimidazole-thiophene hybrids inhibit tumor cell proliferation in a cell line-dependent manner . For instance, HCT-116 colorectal cancer cells show 50% growth inhibition at 2.5 μM for analog 6, suggesting potential efficacy in solid tumors .
Stability and Metabolic Considerations
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